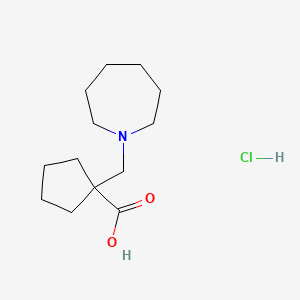![molecular formula C22H24ClN3O B2381126 1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one CAS No. 912896-54-9](/img/structure/B2381126.png)
1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of the benzimidazole ring system, along with the pyrrolidin-2-one moiety, makes this compound particularly interesting for medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-chlorobenzylamine with o-phenylenediamine to form the benzimidazole core. This is followed by the alkylation of the benzimidazole with butyl bromide to introduce the butyl group. Finally, the pyrrolidin-2-one moiety is introduced through a cyclization reaction involving a suitable precursor .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to isolate the final product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce the corresponding amines .
Aplicaciones Científicas De Investigación
1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets in the body. The benzimidazole ring system is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Butyl-4-{1-[(2-methylphenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one
- 1-Butyl-4-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one
- 1-Butyl-4-{1-[(2-bromophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one
Uniqueness
1-Butyl-4-{1-[(2-chlorophenyl)methyl]benzimidazol-2-yl}pyrrolidin-2-one is unique due to the presence of the 2-chlorophenyl group, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. This makes it a valuable compound for further research and development .
Propiedades
IUPAC Name |
1-butyl-4-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O/c1-2-3-12-25-14-17(13-21(25)27)22-24-19-10-6-7-11-20(19)26(22)15-16-8-4-5-9-18(16)23/h4-11,17H,2-3,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXVZCIDUNVTKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl][4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2381043.png)
![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)

![2-(4-fluorophenoxy)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2381051.png)
![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)




![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)
![ETHYL 5-(2-CHLOROACETAMIDO)-3-(4-METHYLPHENYL)-4-OXO-3H,4H-THIENO[3,4-D]PYRIDAZINE-1-CARBOXYLATE](/img/structure/B2381064.png)

![2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2381066.png)
